molecular formula C9H19Cl2N2O2P B1199388 5,5-Dimethylcyclophosphamide CAS No. 22089-27-6

5,5-Dimethylcyclophosphamide

Cat. No.: B1199388
CAS No.: 22089-27-6
M. Wt: 289.14 g/mol
InChI Key: JYPOGWAMDJZJEX-UHFFFAOYSA-N
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Description

5,5-Dimethylcyclophosphamide (CAS# 22089-27-6) is a synthetic alkylating agent belonging to the oxazaphosphorine class. Its molecular formula is C₉H₁₉Cl₂N₂O₂P, with a molecular weight of 289.14 g/mol . Structurally, it features a 1,3,2-oxazaphosphorin ring substituted with two chloroethyl groups at the nitrogen atom and two methyl groups at the 5,5 positions of the ring (Figure 1). Key physicochemical properties include a boiling point of 346.1°C, a density of 1.26 g/cm³, and a refractive index of 1.5 . The compound’s SMILES notation is C(Cl)CN(CCCl)[P]1(OCC(CN1)(C)C)=O, reflecting its heterocyclic phosphoramide mustard backbone.

As a cyclophosphamide analog, this compound is hypothesized to function as a prodrug, requiring metabolic activation to generate cytotoxic phosphoramide mustard, which crosslinks DNA and inhibits cancer cell proliferation.

Properties

CAS No.

22089-27-6

Molecular Formula

C9H19Cl2N2O2P

Molecular Weight

289.14 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-5,5-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C9H19Cl2N2O2P/c1-9(2)7-12-16(14,15-8-9)13(5-3-10)6-4-11/h3-8H2,1-2H3,(H,12,14)

InChI Key

JYPOGWAMDJZJEX-UHFFFAOYSA-N

SMILES

CC1(CNP(=O)(OC1)N(CCCl)CCCl)C

Canonical SMILES

CC1(CNP(=O)(OC1)N(CCCl)CCCl)C

Synonyms

5,5-dimethylcyclophosphamide

Origin of Product

United States

Comparison with Similar Compounds

5,5-Dimethylhydantoin-Conjugated Spinorphin Peptides

Spinorphin derivatives conjugated with 5,5-dimethylhydantoin (e.g., Dm-S, Dm-S5, Dm-S6) represent a distinct class of bioactive peptides. Unlike this compound, these compounds integrate a hydantoin heterocycle (a diketopiperazine derivative) into a peptide backbone via solid-phase peptide synthesis (SPPS-Fmoc) . Key structural differences include:

  • Core structure : Hydantoin (5-membered ring with two nitrogens) vs. oxazaphosphorin (6-membered phosphorus-containing ring).
  • Substituents : Hydantoin derivatives feature aromatic or aliphatic groups at C-5 (e.g., dimethyl or diphenyl), while this compound has chloroethyl groups for alkylation.
  • Molecular weight: Spinorphin derivatives vary based on peptide length (e.g., 6-amino-acid residues in Dm-S6), whereas this compound has a fixed molecular weight of 289.14 .

Physicochemical Properties

Stability and Lipophilicity

Table 2. Physicochemical Properties

Property This compound Spinorphin-Dm Derivatives
Boiling point (°C) 346.1 N/A (decomposes >200°C)
Hydrolytic stability Moderate (alkylating prodrug) Stable ≤40°C for 6–12 hrs
Lipophilicity Moderate High (fluorescence data)

Bioactivity and Mechanisms

This compound

Spinorphin-Dm Derivatives

These peptides exhibit anticonvulsant, antimicrobial, and antioxidant activities :

  • Anticonvulsant: Active against psychomotor seizures in ivPTZ and MES tests, though hydantoin residues (5,5-dimethyl or diphenyl) were found non-critical for efficacy .
  • Antimicrobial : Demonstrated activity against bacterial strains (data unspecified).
  • Antioxidant : Scavenged free radicals in vitro, likely due to tyrosine residues in the peptide chain .

Table 3. Bioactivity Comparison

Compound Primary Bioactivity Mechanism Therapeutic Area
This compound DNA alkylation (hypothesized) Prodrug activation to mustard Oncology
Spinorphin-Dm derivatives Anticonvulsant Modulation of neural pathways Neurology, infectious diseases

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